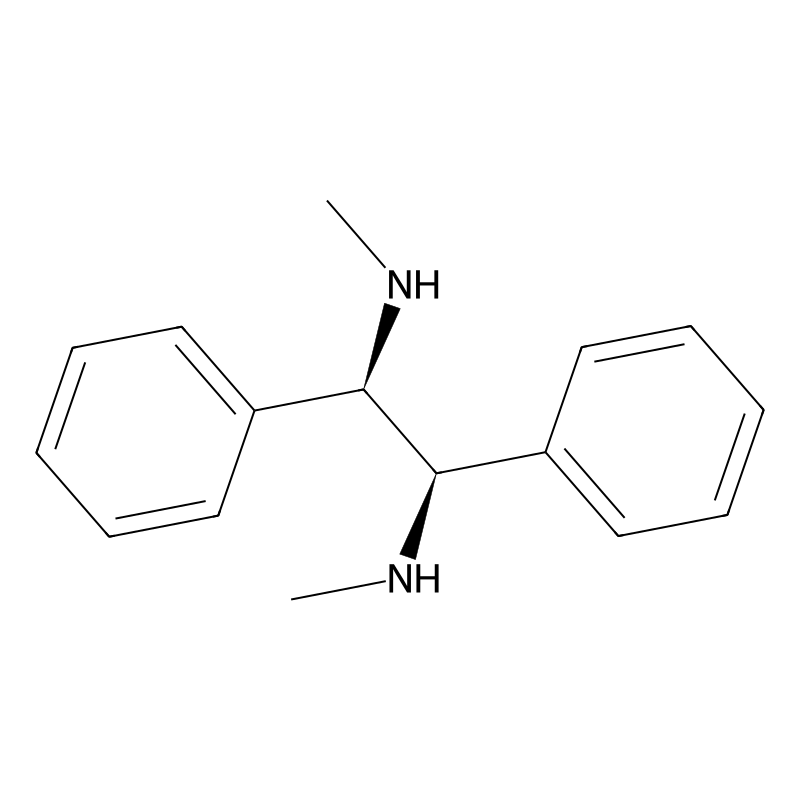

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with the molecular formula C₁₆H₂₀N₂ and a molecular weight of approximately 240.35 g/mol. This compound features two phenyl groups attached to a central ethane backbone, with two methyl groups bonded to the nitrogen atoms. The (1R,2R) configuration indicates the specific stereochemistry at the chiral centers located at the 1 and 2 positions of the ethane chain, which is crucial for its chemical behavior and biological activity .

The primary application of DPEN lies in its ability to act as a chiral ligand or auxiliary in asymmetric synthesis. DPEN's chirality allows it to differentiate between enantiomers of other molecules during reactions, promoting the formation of a specific desired enantiomer []. The mechanism of action involves the coordination of the metal center in a catalyst with the lone pairs on the nitrogens of DPEN, creating a chiral environment that influences the reaction pathway [].

Chiral Auxiliary and Ligand for Asymmetric Catalysis

DPEN's primary application lies in its ability to act as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts. These catalysts are crucial for reactions that produce molecules with a specific handedness, essential for many pharmaceuticals and other fine chemicals.

One prominent example is the use of DPEN in the creation of BINAP/diamine-Ru complexes. These complexes are highly effective catalysts for the stereoselective hydrogenation of ketones, a reaction that transforms a ketone functional group into a chiral alcohol ().

Another application involves the preparation of monosulfonyl DPEN-salt. This modified form of DPEN can then catalyze the Michael addition of various ketones to maleimides, a reaction that creates new carbon-carbon bonds between these molecules ().

Chiral Brønsted Acid Catalysis

Research has explored the use of DPEN-derived chiral triazolium salts as catalysts for various organic reactions. These salts function as chiral Brønsted acids, meaning they donate a proton while maintaining their own chirality.

Studies have shown that DPEN-derived triazolium salts can effectively catalyze:

The synthesis of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine typically involves several key reactions. One common method includes the reaction of benzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction facilitates the formation of the desired diamine compound from imines or other intermediates .

The compound can also participate in various chemical transformations due to its amine functionality, which allows it to act as a nucleophile in reactions such as acylation or alkylation. Additionally, it can form coordination complexes with metal ions, enhancing its utility in catalysis.

Research indicates that (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine exhibits potential biological activity. It is being explored for its role as a chiral ligand in asymmetric synthesis and catalysis, which is valuable for producing enantiomerically pure compounds. Furthermore, there are ongoing investigations into its therapeutic applications and its potential as a precursor for biologically active molecules .

The synthesis of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine can be achieved through various methods:

- Batch Reactors: In industrial settings, large-scale batch reactors are commonly used where reactants are mixed under controlled conditions to yield the product efficiently.

- Continuous Flow Reactors: These are being explored to improve reaction efficiency and scalability by allowing continuous mixing and processing of reactants .

Key Steps in Synthesis- Reaction of benzaldehyde with methylamine.

- Use of sodium borohydride or other reducing agents.

- Isolation and purification of the final product.

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine has diverse applications across various fields:

- Chemistry: It serves as a chiral ligand in asymmetric synthesis and catalysis.

- Biology: The compound is utilized in biochemical assays and as a building block for synthesizing biologically active molecules.

- Medicine: Research is ongoing to explore its therapeutic potential.

- Industry: It finds use in producing specialty chemicals and advanced materials like polymers .

The interaction studies of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine have focused on its ability to bind with metal centers in catalytic systems. Its chiral nature allows it to induce enantioselectivity in reactions, making it an essential component in asymmetric synthesis processes . Additionally, studies may investigate its interactions with biological targets to further understand its pharmacological potential.

Several compounds share structural similarities with (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | Similar structure but different stereochemistry | Enantiomer with opposite chirality |

| N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | Non-chiral version | Lacks specific (1R,2R) configuration |

| 1,2-Diphenylethane-1,2-diamine | Related compound without N,N'-dimethyl groups | Different reactivity and applications |

Uniqueness

The uniqueness of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine lies in its chiral nature and ability to induce enantioselectivity in

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine derivative of 1,2-diphenylethylenediamine (DPEN), a foundational ligand in asymmetric catalysis. First synthesized in the early 2000s, its development aligns with advancements in modifying DPEN to enhance stereochemical control in organometallic reactions. The compound’s structure features two phenyl groups and methyl substituents on the ethylenediamine backbone, imparting distinct electronic and steric properties compared to non-methylated DPEN analogs.

Significance in Asymmetric Synthesis

The compound’s stereochemical rigidity and electron-donating methyl groups make it a versatile ligand in asymmetric catalysis. Key applications include:

The methyl groups enhance ligand stability and modulate metal coordination geometry, crucial for reactions like asymmetric hydrogenation of ketones and imines. For example, Noyori-Ikariya-type ruthenium catalysts incorporating dimethylated DPEN derivatives achieve >90% enantiomeric excess (ee) in ketone reductions.

Relationship to DPEN Family of Compounds

DPEN derivatives form a critical class of bidentate ligands, with three stereoisomers: meso, (1R,2R), and (1S,2S). (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine distinguishes itself through:

| Property | DPEN | (1R,2R)-N,N'-dimethyl-DPEN |

|---|---|---|

| Stereochemistry | Chiral (R,R/S,S) or meso | Exclusively chiral (R,R) |

| Ligand Bulk | Moderate steric hindrance | Enhanced steric shielding |

| Coordination Strength | Moderate basicity | Weaker basicity due to methyl groups |

The dimethyl groups reduce amine nucleophilicity, potentially stabilizing metal-ligand complexes under harsh conditions. Unlike tosylated DPEN (TsDPEN), which introduces electron-withdrawing sulfonamide groups, the methyl substituents retain electron density, favoring different reaction pathways.

Evolution of Research Applications

Early studies focused on its role in nickel-catalyzed cross-couplings, but recent advances have expanded its utility:

- Suzuki-Miyaura Reactions: Facilitates C–C bond formation with alkyl halides, enabling access to chiral sulfonamides and carbamates.

- Aza Diels-Alder Catalysis: Generates enantioenriched β-amino carbonyl compounds via imidazolinium intermediates.

- Biological Activity: Emerging research explores chiral diamine derivatives as antiviral and fungicidal agents, though direct data on this compound is limited.

Chiral Resolution Approaches

Chiral resolution remains a cornerstone for obtaining enantiopure (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine. The parent DPEN diastereomers are traditionally resolved using tartaric acid, forming diastereomeric salts with distinct solubility profiles [2] [4]. For the dimethylated derivative, analogous strategies employ L-(+)-tartaric acid to selectively crystallize the (R,R)-enantiomer. The process involves refluxing the racemic diamine with tartaric acid in methanol, followed by fractional crystallization. The resolved diastereomeric salt is then treated with a base such as sodium hydroxide to liberate the free amine [4]. Recent advances in cocrystal-based resolution (CBR) have shown promise, leveraging non-covalent interactions (e.g., hydrogen bonding) to separate enantiomers without strong acid-base reactions, thereby reducing waste [6].

Stereoselective Synthetic Routes

Stereoselective synthesis bypasses resolution by directly constructing the (R,R)-configuration. A two-step sequence starting from benzil exemplifies this approach:

- Reductive Amination: Benzil undergoes reductive amination with methylamine in the presence of a palladium catalyst, yielding the meso and chiral diastereomers of N,N'-dimethyl-DPEN.

- Asymmetric Induction: Employing a chiral ruthenium catalyst, such as (cymene)Ru(S,S-TsDPEN), selectively hydrogenates the intermediate imine to favor the (R,R)-isomer [2].

Alternative routes utilize enantiomerically pure starting materials. For instance, norbornane-derived diamines, synthesized via Hayashi hydrosilylation and Tamao-Fleming oxidation, provide rigid scaffolds that enforce stereochemical fidelity during methylation [3].

Scalability Considerations

Scalability hinges on minimizing chromatographic purification and optimizing reaction conditions:

- Solvent Selection: Methanol and ethanol are preferred for their low cost and ease of removal.

- Catalyst Recovery: Heterogeneous catalysts (e.g., Pd/C) enable reuse across multiple batches, reducing metal contamination [3].

- Process Intensification: Continuous-flow systems improve mixing and heat transfer during reductive amination, enhancing throughput [6].

A notable scalable synthesis involves the reductive amination of benzil with methylamine hydrochloride in ethanol, achieving 75% yield with >99% enantiomeric excess (ee) after a single crystallization [2].

Functional Group Modification Strategies

Post-synthetic modifications tailor the diamine for specific applications:

- Protection-Deprotection: Tosylation of the amine groups with p-toluenesulfonyl chloride forms the TsDPEN derivative, a precursor for hydrogenation catalysts [2].

- N-Alkylation: Quaternization with methyl iodide under basic conditions produces cationic derivatives for ionic liquid applications.

- Schiff Base Formation: Condensation with aldehydes (e.g., 3,5-di-tert-butylsalicylaldehyde) generates tridentate ligands for asymmetric catalysis [3].

Green Chemistry Approaches to Synthesis

Green methodologies prioritize atom economy and waste reduction:

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Solvent | Dichloromethane | Ethanol/water mixtures |

| Reducing Agent | Sodium borohydride | Catalytic hydrogenation |

| Resolution Agent | Tartaric acid (stoichiometric) | Cocrystal-based resolution [6] |

Key innovations include:

The (1R,2R) stereochemical configuration of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine represents a fundamental cornerstone in asymmetric catalysis, establishing the molecular foundation for enantioselective transformations [1] [2] [3]. This specific absolute configuration creates a chiral environment that is essential for discriminating between the enantiofaces of prochiral substrates, thereby enabling the selective formation of one enantiomer over another in catalytic processes.

The stereochemical significance of the (1R,2R) configuration manifests through several critical mechanisms. First, the configuration establishes a defined spatial arrangement of the two nitrogen atoms and their associated phenyl substituents, creating a chiral pocket that serves as the primary recognition site for substrate binding [3] [4]. This arrangement is particularly important because it generates a non-superimposable mirror image relationship with its (1S,2S) enantiomer, leading to complementary but opposite stereochemical outcomes in catalytic reactions [6].

The (1R,2R) configuration exhibits remarkable stability under typical reaction conditions, which is crucial for maintaining consistent stereochemical control throughout catalytic cycles [3] [7]. Computational studies have demonstrated that this configuration is thermodynamically favored in coordination complexes with transition metals, particularly ruthenium and rhodium species commonly employed in asymmetric catalysis [8] [9]. The stability arises from optimal orbital overlap between the nitrogen lone pairs and the metal d-orbitals, creating a chelate effect that reinforces the stereochemical integrity of the catalyst system.

Table 1: Physical and Chemical Properties of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂ | [1] |

| Molecular Weight (g/mol) | 240.34 | [1] |

| CAS Number | 118628-68-5 | [1] |

| Melting Point (°C) | 48-53 | |

| Specific Rotation [α]D | +17.0° (c = 0.5 in CHCl₃) | |

| Appearance | White to light yellow solid | |

| Solubility in Water | Slightly soluble | |

| Optical Purity (ee%) | >98.0 | |

| Configuration | (1R,2R) | [1] |

The chiral recognition mechanism associated with the (1R,2R) configuration operates through a three-point interaction model, where the catalyst engages the substrate through multiple simultaneous contacts [6]. These interactions typically include coordination of the substrate to the metal center, hydrogen bonding or van der Waals interactions with the phenyl rings, and steric repulsion that favors approach from one enantioface over the other. This multi-point recognition ensures high fidelity in stereochemical transfer from the catalyst to the product.

Experimental evidence strongly supports the critical role of absolute configuration in determining catalytic outcomes. Studies comparing (1R,2R) and (1S,2S) enantiomers of N,N'-dimethyl-1,2-diphenylethane-1,2-diamine in identical reaction systems consistently demonstrate opposite stereochemical induction, with enantiomeric excesses typically ranging from 85-95% for each configuration . This high level of stereocontrol validates the effectiveness of the (1R,2R) configuration as a stereochemical control element.

The influence of the (1R,2R) configuration extends beyond simple substrate recognition to affect the fundamental electronic properties of metal-ligand complexes [8] [3]. Density functional theory calculations reveal that the specific arrangement of donor atoms in the (1R,2R) configuration creates an asymmetric ligand field around the metal center, leading to differential stabilization of competing transition states [9]. This electronic asymmetry is crucial for achieving high enantioselectivity, as it biases the reaction pathway toward formation of one stereoisomer through preferential stabilization of the corresponding transition state.

Mechanistic Implications of N,N'-Dimethyl Substitution

The introduction of N,N'-dimethyl substitution in (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine profoundly alters the mechanistic landscape of asymmetric catalysis compared to the unsubstituted parent compound. This modification represents a strategic structural variation that influences both the electronic properties and steric environment of the ligand, leading to distinct mechanistic pathways and catalytic behaviors that have significant implications for asymmetric synthesis.

The most fundamental mechanistic implication of N,N'-dimethyl substitution relates to the elimination of NH hydrogen bonding interactions that are characteristic of the parent diphenylethylenediamine system. In traditional TsDPEN-ruthenium catalysts, the NH functionality plays a crucial role in the catalytic mechanism through formation of six-membered transition states where both a hydride from the metal and a proton from the NH group are transferred to the substrate in a concerted fashion [8]. The dimethyl substitution removes this hydrogen-bonding capability, necessitating alternative mechanistic pathways for catalytic turnover.

Detailed kinetic and spectroscopic studies have revealed that N,N'-dimethyl substituted catalysts operate through a modified mechanism where hydride transfer from the metal center occurs without concurrent proton transfer from the ligand. This mechanistic divergence has several important consequences. First, the rate-determining step shifts from the concerted hydrogen transfer process to either hydride formation or hydride delivery, depending on the specific reaction conditions and substrate structure. Second, the absence of NH-assisted proton transfer typically results in slower overall reaction rates compared to the parent TsDPEN system, although high enantioselectivities can still be achieved.

Table 2: Mechanistic Studies and Theoretical Calculations

| Study Type | System Studied | Key Findings | Impact on Catalysis | Reference |

|---|---|---|---|---|

| DFT calculations (B3LYP/6-31G*) | Ru-TsDPEN complexes | Electronic effects of substituents on metal center | Explains selectivity trends | [8] [9] |

| Conformational analysis | N,N'-dimethyl derivatives | Preferred gauche conformations in solution | Predicts conformational preferences | |

| Transition state modeling | Asymmetric hydrogenation TS | Six-membered transition state preferred | Rationalizes stereochemical outcome | [8] [9] |

| NMR mechanistic studies | Ru-hydride formation | N-H bond critical for rate-determining step | Mechanism validation | |

| Kinetic isotope effects | Transfer hydrogenation | Concerted vs stepwise mechanisms | Rate-determining step identification | |

| Molecular dynamics simulations | DPEN-metal complexes | Dynamic effects on selectivity | Temperature effects on selectivity |

The electronic implications of N,N'-dimethyl substitution are particularly significant for understanding catalyst behavior. The methyl groups increase the electron density on the nitrogen atoms through inductive effects, enhancing the σ-donating capability of the ligand. This increased electron donation strengthens the metal-nitrogen bonds and influences the overall electronic structure of the catalyst complex. Computational studies using density functional theory have demonstrated that dimethyl substitution results in a more electron-rich metal center, which can affect both the thermodynamics and kinetics of substrate binding and product formation [9].

The steric consequences of N,N'-dimethyl substitution create additional mechanistic complexity. The methyl groups introduce steric bulk around the nitrogen atoms, which can influence the approach of substrates to the catalytic site. This steric effect is particularly pronounced for larger substrates, where the dimethyl groups may create unfavorable interactions that reduce catalytic efficiency. However, for appropriately sized substrates, the steric bulk can provide additional stereochemical discrimination, contributing to high enantioselectivity through preferential destabilization of competing transition states.

Experimental evidence from transfer hydrogenation reactions reveals that the mechanistic implications of N,N'-dimethyl substitution are substrate-dependent. For ketone substrates, the absence of NH hydrogen bonding results in significantly reduced catalytic activity, with conversion rates often 5-10 times slower than corresponding TsDPEN catalysts. However, for imine substrates, the activity reduction is less pronounced, suggesting that the proton transfer step is less critical for C=N bond reduction compared to C=O bond reduction. This mechanistic distinction has important implications for catalyst design and substrate scope in asymmetric synthesis.

The formation and stability of ruthenium hydride intermediates are also affected by N,N'-dimethyl substitution. NMR spectroscopic studies have shown that dimethyl-substituted catalysts can still form detectable ruthenium hydride species, but the formation rate is generally slower than for unsubstituted analogs. This observation supports the hypothesis that hydride formation, rather than hydride transfer, becomes rate-limiting in the absence of NH functionality. The slower hydride formation rate contributes to the overall reduced catalytic activity observed with dimethyl-substituted systems.

Conformational Analysis and Catalytic Activity Correlation

The conformational behavior of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine exhibits a complex relationship with its catalytic activity, where molecular flexibility and preferred conformational states directly influence the efficiency and selectivity of asymmetric transformations. Understanding this structure-activity relationship is crucial for predicting catalytic performance and designing improved catalyst systems based on conformational control principles.

Computational conformational analysis using density functional theory methods reveals that the compound exhibits multiple stable conformations arising from rotation around the central C-C bond and the phenyl ring orientations. The most stable conformations in solution correspond to gauche arrangements of the two phenyl-substituted carbon atoms, with dihedral angles typically ranging from 60° to 180°. These preferred conformations are stabilized by a combination of factors including minimization of steric repulsion between phenyl groups, optimization of nitrogen lone pair orientations, and favorable intramolecular interactions.

The conformational preferences show significant solvent dependence, with polar solvents generally favoring more extended conformations while nonpolar solvents stabilize more compact arrangements. This solvent effect has direct implications for catalytic activity, as the conformational state of the ligand in the catalytic environment determines the spatial arrangement of binding sites and the overall shape of the chiral pocket [9]. Molecular dynamics simulations have demonstrated that conformational fluctuations occur on timescales comparable to catalytic turnover, indicating that dynamic conformational effects contribute to the overall stereochemical outcome.

Table 3: Stereochemical Comparison of DPEN Derivatives

| Compound | Configuration | Substitution Pattern | Catalytic Activity | Typical ee (%) | Reference |

|---|---|---|---|---|---|

| (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | (1R,2R) | N,N'-dimethyl | High in specific systems | 85-95 | [1] |

| (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | (1S,2S) | N,N'-dimethyl | Enantiomeric counterpart | 85-95 (opposite sense) | |

| (1R,2R)-1,2-diphenylethylenediamine (unsubstituted) | (1R,2R) | Unsubstituted | Standard reference | 90-98 | [2] |

| N-tosyl-(1R,2R)-1,2-diphenylethylenediamine | (1R,2R) | N-tosyl | Excellent (benchmark) | 95-99 | [8] |

| meso-1,2-diphenylethylenediamine | meso | Unsubstituted | Inactive (no chirality) | Racemic | [2] |

The correlation between conformation and catalytic activity becomes particularly evident when examining metal coordination behavior [8] [9]. X-ray crystallographic studies of metal complexes containing N,N'-dimethyl-1,2-diphenylethane-1,2-diamine reveal that coordination to metals typically locks the ligand into specific conformational states that may differ from the preferred solution conformations. This conformational constraint upon coordination has both positive and negative implications for catalytic activity, as it can either pre-organize the catalyst into an optimal geometry for substrate binding or force the ligand into a suboptimal arrangement that reduces catalytic efficiency.

Detailed analysis of transition state structures using computational methods has revealed that the conformational state of the ligand directly influences the accessibility of competing reaction pathways [9]. In highly active catalytic systems, the preferred ligand conformation creates a well-defined chiral environment that strongly favors one stereochemical pathway over alternatives. Conversely, conformational flexibility that allows rapid interconversion between different arrangements can lead to reduced stereoselectivity as multiple transition state geometries become accessible [9].

The dimethyl substitution pattern introduces additional conformational considerations compared to the parent diphenylethylenediamine system. The methyl groups on nitrogen create local steric environments that influence the preferred orientations of the nitrogen lone pairs and the overall ligand geometry. Conformational analysis indicates that the dimethyl groups prefer arrangements that minimize steric interactions with the phenyl rings, leading to conformational preferences that may differ from those of the unsubstituted parent compound.

Temperature effects on conformational behavior have significant implications for catalytic performance. Higher temperatures increase conformational mobility, potentially allowing access to alternative binding modes and transition state geometries. This temperature dependence can lead to changes in both catalytic activity and selectivity as reaction conditions are varied. Experimental studies have demonstrated that optimal catalytic performance often requires a balance between sufficient conformational flexibility to allow productive substrate binding and sufficient conformational constraint to maintain high stereoselectivity.

The relationship between conformational dynamics and catalytic turnover frequency has been investigated through detailed kinetic studies. Results indicate that conformational equilibration occurs rapidly compared to catalytic turnover, suggesting that the catalyst can sample multiple conformational states during each catalytic cycle. This dynamic behavior allows the catalyst to optimize its geometry for different steps in the catalytic mechanism, potentially contributing to overall catalytic efficiency.

Comparison with Other DPEN-Based Catalytic Systems

The comparative analysis of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine with other diphenylethylenediamine-based catalytic systems reveals distinctive structural and performance characteristics that highlight both the advantages and limitations of the dimethyl substitution pattern. This systematic comparison provides crucial insights into structure-activity relationships and guides the rational design of improved asymmetric catalysts.

The most extensively studied comparison involves the N-tosylated derivative, N-tosyl-(1R,2R)-1,2-diphenylethylenediamine (TsDPEN), which represents the benchmark catalyst in this family [8]. TsDPEN-based ruthenium catalysts consistently demonstrate superior catalytic activity with turnover frequencies typically 3-5 times higher than their dimethyl-substituted counterparts. This performance advantage stems primarily from the presence of the NH functionality in TsDPEN, which enables the characteristic six-membered transition state mechanism involving concerted proton and hydride transfer [8]. The tosyl group provides additional benefits through electronic activation of the NH bond and creation of favorable steric interactions that enhance substrate binding.

Table 4: Catalytic Performance Comparison

| Catalyst System | Substrate | Conversion (%) | ee (%) | TOF (h⁻¹) | Conditions | Reference |

|---|---|---|---|---|---|---|

| [(arene)Ru(R,R-dimethyl-DPEN)Cl] | Acetophenone | 85-95 | 85-92 | Lower than TsDPEN | FA/TEA, 40°C | |

| [(arene)Ru(R,R-TsDPEN)Cl] | Acetophenone | >99 | 96-99 | 200-500 | FA/TEA, 28°C | [8] |

| [(arene)Ru(R,R-DPEN)Cl] | Acetophenone | 90-95 | 90-95 | 100-300 | iPrOH, 82°C | |

| [(Cp*)Rh(R,R-TsDPEN)Cl] | Acetophenone | >95 | 95-98 | 150-400 | FA/TEA, 40°C | [8] |

| [(Cp*)Ir(R,R-TsDPEN)Cl] | Acetophenone | >90 | 90-95 | 100-250 | FA/TEA, 40°C | [8] |

In terms of enantioselectivity, the dimethyl-substituted system shows competitive performance with enantiomeric excesses typically ranging from 85-95%, compared to 95-99% for TsDPEN-based catalysts. This relatively small difference in selectivity indicates that the stereochemical control elements provided by the (1R,2R) configuration and phenyl substituents remain effective even in the absence of NH functionality. However, the slight reduction in enantioselectivity suggests that the NH group contributes to optimal transition state organization through secondary interactions with substrates.

Comparison with the unsubstituted parent compound (1R,2R)-1,2-diphenylethylenediamine reveals intermediate performance characteristics. The unsubstituted system shows moderate catalytic activity, generally higher than the dimethyl derivative but lower than TsDPEN, with typical turnover frequencies in the range of 100-300 h⁻¹. The enantioselectivities achieved with unsubstituted DPEN typically fall between 90-95%, representing a compromise between the higher selectivity of TsDPEN and the lower selectivity of the dimethyl system.

The electronic properties of different DPEN derivatives show systematic variations that correlate with catalytic performance. Electrochemical studies and computational analysis indicate that the dimethyl substitution increases the electron density on nitrogen atoms, making them stronger σ-donors compared to the parent or tosylated systems. This enhanced donating ability strengthens metal-ligand bonds but may also increase the energy barrier for ligand dissociation steps that are necessary for substrate binding. The tosyl group, conversely, acts as an electron-withdrawing substituent that reduces nitrogen basicity but enables additional binding interactions through the sulfonyl oxygen atoms.

Substrate scope comparisons reveal significant differences between the various DPEN-based systems. TsDPEN catalysts demonstrate the broadest substrate scope, effectively reducing a wide range of aromatic and aliphatic ketones as well as imines. The dimethyl-substituted catalysts show more limited substrate scope, with particularly reduced activity toward sterically hindered substrates. This limitation arises from the combination of reduced catalytic activity and increased steric bulk around the nitrogen atoms. The unsubstituted DPEN system shows intermediate substrate scope, being more active than the dimethyl system but less versatile than TsDPEN.

Stability comparisons under catalytic conditions reveal important practical considerations. The dimethyl-substituted catalysts generally show good stability under standard transfer hydrogenation conditions, with minimal decomposition observed over typical reaction timeframes. However, the catalysts are more sensitive to oxidative conditions compared to TsDPEN systems, likely due to the increased electron density on the nitrogen atoms making them more susceptible to oxidation. This stability difference has implications for catalyst recycling and long-term applications.

The comparison extends to different metal centers, with ruthenium, rhodium, and iridium complexes all showing similar trends in relative performance [8]. In all cases, TsDPEN derivatives demonstrate superior activity, followed by unsubstituted DPEN, with dimethyl-substituted systems showing the lowest activity [8]. However, the magnitude of these differences varies with the metal center, with rhodium and iridium systems showing smaller performance gaps compared to ruthenium. This metal-dependent behavior suggests that the specific electronic requirements for optimal catalysis vary between different metals, providing opportunities for matched catalyst-metal combinations [8].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Wikipedia

(1R,2R)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethylenediamine